![molecular formula C10H15N3O B13069491 1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine](/img/structure/B13069491.png)
1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine is a compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the 7-oxabicyclo[2.2.1]heptane moiety imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
Preparation Methods
The synthesis of 1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the enantiomeric enrichment of the compound, which is crucial for its application in asymmetric synthesis. The reaction conditions often involve the use of catalysts to enhance the yield and selectivity of the desired product .
Industrial production methods for this compound may involve large-scale Diels–Alder reactions followed by purification steps such as crystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems can further optimize the production process, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the bicyclic structure or the pyrazole ring .
Scientific Research Applications
1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Pyrazole derivatives: Compounds with a pyrazole ring but different substituents can exhibit different reactivity and applications.
The uniqueness of this compound lies in its combination of the bicyclic structure and the pyrazole ring, which imparts distinct properties and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-methyl-5-(7-oxabicyclo[2.2.1]heptan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H15N3O/c1-13-10(11)5-8(12-13)7-4-6-2-3-9(7)14-6/h5-7,9H,2-4,11H2,1H3 |
InChI Key |
VIJSTWYEUIDHOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC3CCC2O3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


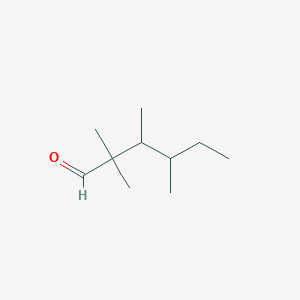
![7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069413.png)
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13069420.png)
![2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069423.png)
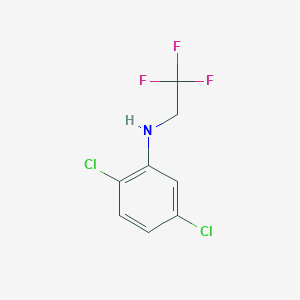
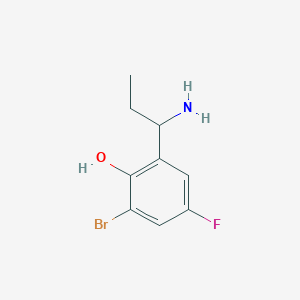
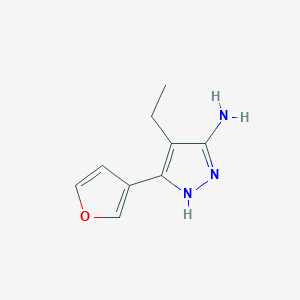
![1-[(2-Iodocyclohexyl)oxy]-4-methylcyclohexane](/img/structure/B13069456.png)
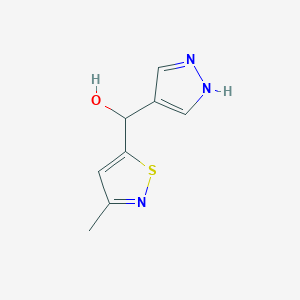
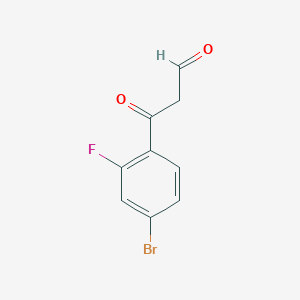
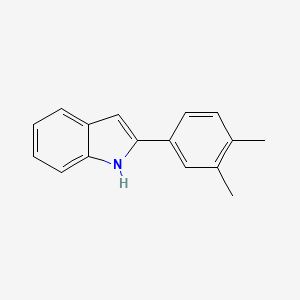
![2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13069476.png)
![N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide](/img/structure/B13069480.png)
![1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13069485.png)
